
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate is a steroidal compound with a complex structure It is derived from androstane, a fundamental steroid nucleus, and features two acetoxy groups at positions 3 and 7
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Oxidation: Introduction of keto groups at positions 6 and 17.
Acetylation: Addition of acetoxy groups at positions 3 and 7 using acetic anhydride and a catalyst like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional keto groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield hydroxylated derivatives, while substitution can introduce various functional groups at positions 3 and 7.
科学研究应用
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of (3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
Epiandrosterone: A steroid hormone with weak androgenic activity, structurally similar but with different functional groups.
Androstanediol: Another steroidal compound with hydroxyl groups at different positions.
Androstenedione: A precursor to testosterone and estrone, with a similar steroid nucleus but different functional groups.
Uniqueness
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its acetoxy groups and keto functionalities make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
79488-12-3 |
|---|---|
分子式 |
C23H32O6 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
[(3S,5S,7R,8R,9S,10R,13S,14S)-7-acetyloxy-10,13-dimethyl-6,17-dioxo-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-12(24)28-14-7-9-22(3)16-8-10-23(4)15(5-6-18(23)26)19(16)21(29-13(2)25)20(27)17(22)11-14/h14-17,19,21H,5-11H2,1-4H3/t14-,15-,16-,17+,19-,21+,22+,23-/m0/s1 |
InChI 键 |
IGDWAPVDBKQDIA-MLFPRODXSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C(=O)[C@H]2C1)OC(=O)C)CCC4=O)C)C |
规范 SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C(=O)C2C1)OC(=O)C)CCC4=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



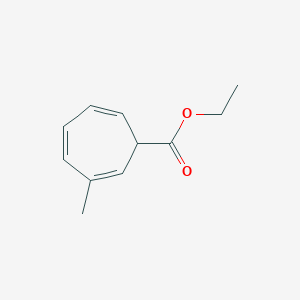

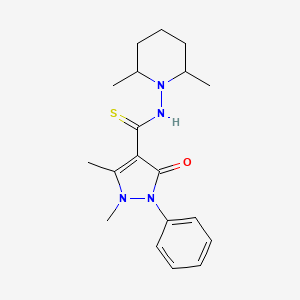
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
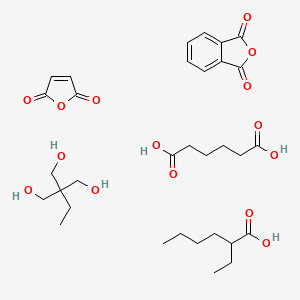

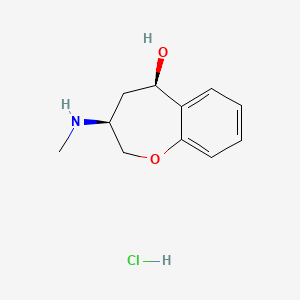
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
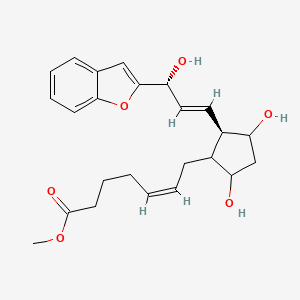
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
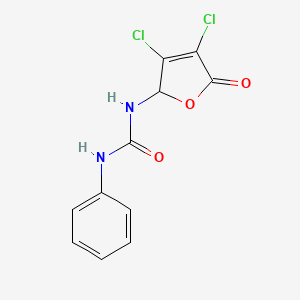
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)
